Pentanoic acid, 2-phenoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 2-phenoxyethyl ester is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from pentanoic acid and 2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanoic acid, 2-phenoxyethyl ester can be synthesized through the esterification reaction between pentanoic acid and 2-phenoxyethanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of acid catalysts like sulfuric acid or dry hydrogen chloride gas is common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 2-phenoxyethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-phenoxyethanol.
Transesterification: A different ester and alcohol depending on the reactants used.
Reduction: The corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 2-phenoxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer production.
Wirkmechanismus
The mechanism of action of pentanoic acid, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentanoic acid and 2-phenoxyethanol, which may exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 2-phenylethyl ester: Similar in structure but with a phenylethyl group instead of a phenoxyethyl group.
Pentanoic acid, phenyl ester: Contains a phenyl group instead of a phenoxyethyl group.
Pentanoic acid, 2-pentyl ester: Contains a pentyl group instead of a phenoxyethyl group.
Uniqueness
Pentanoic acid, 2-phenoxyethyl ester is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
23495-13-8 |
---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-phenoxyethyl pentanoate |
InChI |
InChI=1S/C13H18O3/c1-2-3-9-13(14)16-11-10-15-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
VTDVFBXXQCGSIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.